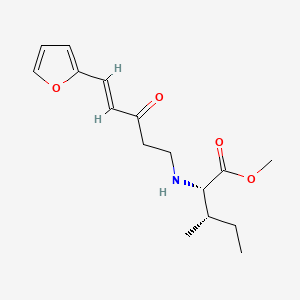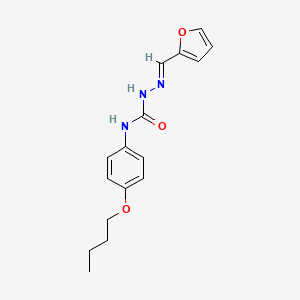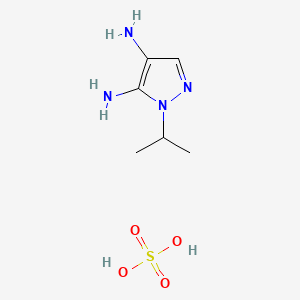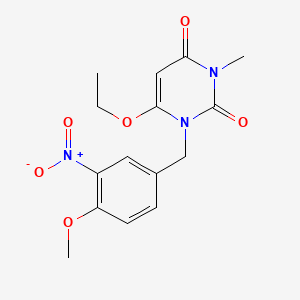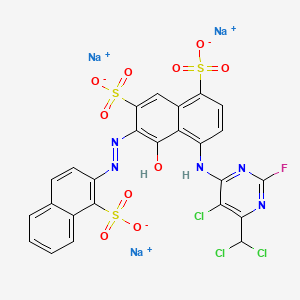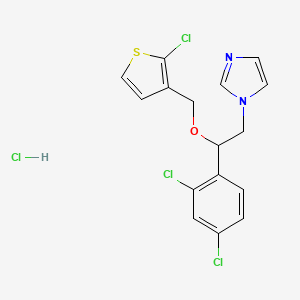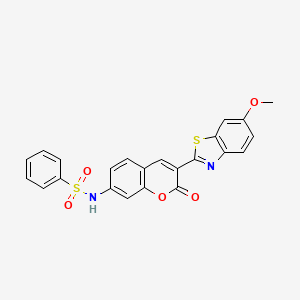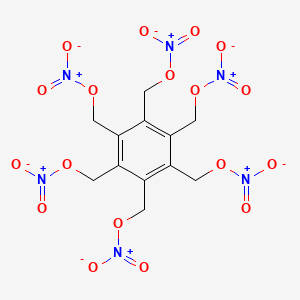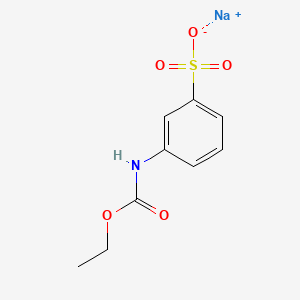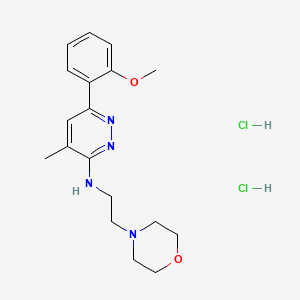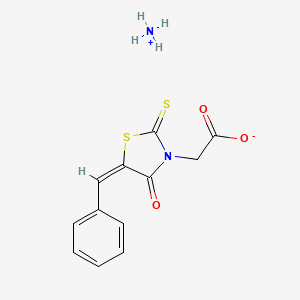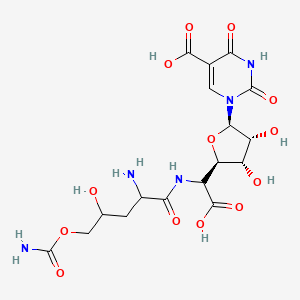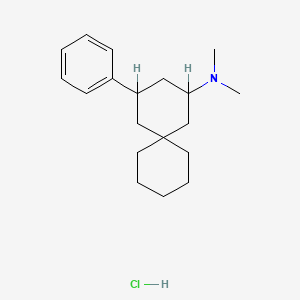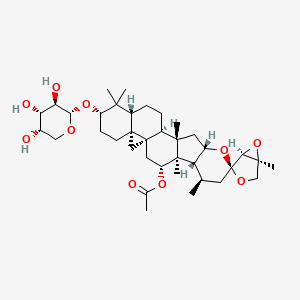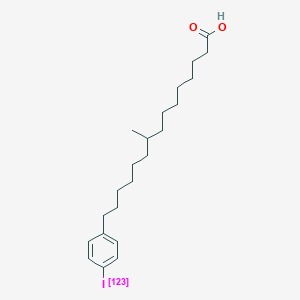
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, also known as iodofiltic acid I-123, is a radiopharmaceutical compound used primarily for diagnostic purposes in nuclear medicine. It is a fatty acid analog labeled with the radioactive isotope iodine-123, which emits gamma rays detectable by single-photon emission computed tomography (SPECT). This compound is particularly useful for imaging myocardial metabolism and assessing ischemic heart disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves the iodination of a precursor fatty acid. The process typically includes the following steps:
Iodination: The precursor fatty acid is iodinated using iodine-123 in the presence of a suitable oxidizing agent, such as chloramine-T or iodogen.
Purification: The iodinated product is purified using chromatographic techniques to remove any unreacted iodine and by-products.
Radiolabeling: The purified iodinated fatty acid is then labeled with iodine-123 through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for high radiochemical yield and specific activity, ensuring the compound’s efficacy and safety for clinical use. Automated synthesis modules and stringent quality control measures are employed to maintain consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated compound to its corresponding deiodinated form.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions include oxidized derivatives, deiodinated compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, has a wide range of scientific research applications:
Chemistry: Used as a radiolabeled tracer for studying fatty acid metabolism and transport.
Biology: Employed in research on cellular uptake and metabolism of fatty acids.
Medicine: Primarily used in nuclear medicine for myocardial imaging to assess ischemic heart disease and other cardiac conditions.
Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents .
Mecanismo De Acción
The mechanism of action of 15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, involves its uptake by myocardial cells, where it mimics the behavior of natural fatty acids. The compound is transported into cells via fatty acid transport proteins and undergoes beta-oxidation in the mitochondria. The gamma rays emitted by iodine-123 are detected by SPECT imaging, allowing for the visualization of myocardial metabolism and identification of ischemic regions .
Comparación Con Compuestos Similares
Similar Compounds
Iodofiltic acid I-125: Another radiopharmaceutical used for similar diagnostic purposes but with a different radioactive isotope.
Ioflupane I-123: Used for imaging dopamine transporters in the brain, primarily for diagnosing Parkinson’s disease
Uniqueness
15-(4-Iodophenyl)-9-methylpentadecanoic acid, I-123, is unique in its specific application for myocardial imaging. Its ability to mimic natural fatty acids and its optimal gamma emission properties make it particularly suitable for assessing cardiac metabolism and ischemia .
Propiedades
Número CAS |
110025-71-3 |
|---|---|
Fórmula molecular |
C22H35IO2 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
15-(4-(123I)iodanylphenyl)-9-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(11-7-3-2-4-10-14-22(24)25)12-8-5-6-9-13-20-15-17-21(23)18-16-20/h15-19H,2-14H2,1H3,(H,24,25)/i23-4 |
Clave InChI |
OVHZUXQBDRSGNZ-NSYCNWAXSA-N |
SMILES isomérico |
CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)[123I] |
SMILES canónico |
CC(CCCCCCCC(=O)O)CCCCCCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


